N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4/c1-17(2)20-8-6-18(3)14-23(20)32-16-24(29)26-21-15-19(7-9-22(21)31-5)25(30)28-12-10-27(4)11-13-28/h6-9,14-15,17H,10-13,16H2,1-5H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJPWYMVTIKZLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=CC(=C2)C(=O)N3CCN(CC3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide, a complex organic compound, has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 451.5 g/mol. It features multiple functional groups including a piperazine ring and an acetamide moiety. The structure is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 451.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in critical biological pathways. The piperazine component enhances its binding affinity to these targets, potentially modulating their activity and leading to therapeutic effects.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer properties, particularly through the inhibition of programmed cell death protein 1 (PD-1) and its ligand (PD-L1). A study demonstrated that certain piperazine-containing compounds showed potent inhibition of PD-1/PD-L1 interactions, which are crucial in cancer immune evasion mechanisms .
Immunomodulatory Effects
The compound has also been shown to enhance T-cell activation in the presence of PD-L1. In vitro studies revealed that treatment with the compound increased the expression of activation markers on T-cells, suggesting a role in boosting immune responses against tumors .
Case Studies
-
Inhibitory Activity Against PD-L1 : A study evaluated the inhibitory effects of various piperazine derivatives on PD-L1 interactions, revealing that specific modifications led to improved binding affinities and lower EC50 values compared to standard treatments .
Compound EC50 (nM) Activity Level 8j 0.82 High 8g 2.07 Moderate - T-cell Activation : A separate experiment demonstrated that the addition of the compound significantly increased levels of cytokines such as IL-6 and TNF-α in co-cultured PBMCs with PD-L1 expressing cells, indicating an enhancement in immune activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
